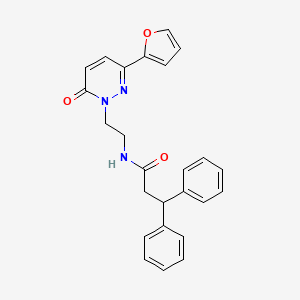

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,3-diphenylpropanamide

Description

Properties

IUPAC Name |

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-3,3-diphenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O3/c29-24(18-21(19-8-3-1-4-9-19)20-10-5-2-6-11-20)26-15-16-28-25(30)14-13-22(27-28)23-12-7-17-31-23/h1-14,17,21H,15-16,18H2,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYSYIVVIJWAIIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,3-diphenylpropanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

- Molecular Formula: C20H19N3O3

- Molecular Weight: 351.38 g/mol

The structure includes a furan moiety and a pyridazine core, which are known for their diverse biological activities. The presence of these functional groups plays a crucial role in its pharmacological properties.

Mechanisms of Biological Activity

Research indicates that compounds containing furan and pyridazine derivatives exhibit various biological activities, including:

- Antimicrobial Activity: Compounds with similar structures have shown effectiveness against a range of pathogens.

- Antiviral Activity: Specifically, derivatives targeting viral proteases have been identified as potential inhibitors in the treatment of viral infections such as SARS-CoV-2.

The biological mechanisms often involve interaction with specific enzymes or receptors, leading to inhibition of critical pathways in pathogen survival or proliferation.

Antiviral Activity

A study highlighted the antiviral potential of furan-containing compounds against SARS-CoV-2. The compound F8–B22, a structural analog, demonstrated an IC50 value of 1.55 μM against the main protease (Mpro) of the virus, indicating potent inhibitory activity . This suggests that this compound may possess similar antiviral properties.

Antimicrobial Properties

Another investigation into related compounds revealed significant antimicrobial activity against various bacterial strains. For example, derivatives with the pyridazine core were shown to possess broad-spectrum antibacterial effects . The structure-activity relationship (SAR) analysis indicated that modifications on the furan and pyridazine rings could enhance potency.

Data Summary

Comparison with Similar Compounds

Key Properties :

- Molecular Weight : Estimated ~500–550 g/mol (based on analogs in –4).

- Spectroscopic Features: IR: Expected C=O stretches at ~1660–1680 cm⁻¹ (amide and pyridazinone carbonyls). 1H-NMR: Signals for furan protons (~6.3–7.4 ppm), diphenyl groups (~7.2–7.5 ppm), and pyridazinone ring protons (~6.0–8.0 ppm).

Comparison with Structural Analogs

Pyridazinone-Based Antipyrine Hybrids ()

Compounds such as 6i, 6j, and 6k share the pyridazinone core and amide linkage but differ in substituents:

| Compound | Substituent on Pyridazinone | Molecular Weight ([M+H]+) | Melting Point (°C) | Key Spectral Data |

|---|---|---|---|---|

| 6i | 4-Benzylpiperidin-1-yl | 548.2174 | 173–175 | IR: 1664, 1642 cm⁻¹ |

| 6j | Phenyl | 527.2777 | 188–190 | IR: 1681, 1655 cm⁻¹ |

| 6k | 4-Methylphenyl | 430.1868 | 233–235 | IR: 1662 cm⁻¹ |

| Target Compound | Furan-2-yl | ~500–550 (estimated) | Not reported | IR: ~1660–1680 cm⁻¹ (inferred) |

Key Differences :

- Lower melting points in antipyrine hybrids (173–235°C) suggest that the target compound may exhibit moderate thermal stability, influenced by its flexible ethyl linker.

Diphenylpropanamide Derivatives ()

The patent lists N-(benzothiazole-2-yl)-3,3-diphenylpropanamide, which shares the diphenylpropanamide group but replaces the pyridazinone-furan-ethyl moiety with a benzothiazole ring.

Comparison :

- Benzothiazole vs.

- Molecular Weight: The benzothiazole analog (MW ~400–450 g/mol) is lighter than the target compound, suggesting the pyridazinone-furan-ethyl group adds significant bulk.

Pyridazinone Thioderivatives ()

Compounds like 5a and 8a–c feature sulfur-containing groups (e.g., methylthio, bromophenyl):

| Compound | Substituent | Yield (%) | Key Feature |

|---|---|---|---|

| 5a | 4-(Methylthio)benzyl | 46 | Thioether linkage |

| 8a | N-(4-Bromophenyl)acetamide | 10 | Halogenated aryl group |

Key Differences :

- The target compound lacks sulfur atoms, which may reduce susceptibility to oxidation compared to thioether-containing analogs.

- Lower yields in some thioderivatives (e.g., 10% for 8a) suggest synthetic challenges avoided in the target compound’s design.

Furopyridine Carboxamides ()

These compounds (e.g., 5-(3-((2-(1,2,4-oxadiazol-3-yl)propan-2-yl)carbamoyl)phenyl)-2-(4-fluorophenyl)-N-methyl-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide) share amide bonds but use a furopyridine core instead of pyridazinone.

Comparison :

- Heterocyclic Core: Furopyridines may exhibit stronger fluorescence or altered binding kinetics compared to pyridazinones.

- Pharmacological Potential: Furopyridines are often explored for kinase inhibition, whereas pyridazinones (e.g., –5) are studied for anti-inflammatory or receptor-modulating effects.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare pyridazinone derivatives like N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,3-diphenylpropanamide?

- Methodological Answer : Synthesis typically involves coupling reactions between pyridazinone cores and substituted ethylamine or propanamide moieties. For example, analogs are synthesized via refluxing in methanol with K₂CO₃ as a base, followed by purification using gradient elution (DCM-MeOH, 0%–4%) to isolate intermediates. Yields range from 42% to 74%, with structural confirmation via IR (C=O stretches at 1,642–1,681 cm⁻¹), ¹H-NMR (aromatic protons at δ 6.8–8.2 ppm), and ESI-MS (e.g., [M+H]⁺ at 527.2777) .

Q. How is structural elucidation performed for pyridazinone-based compounds?

- Methodological Answer : Multi-spectral analysis is critical:

- IR Spectroscopy : Identifies carbonyl groups (C=O) in pyridazinone (1,650–1,680 cm⁻¹) and amide linkages (1,660–1,680 cm⁻¹).

- ¹H-NMR : Resolves aromatic protons (e.g., furan-2-yl at δ 6.3–7.4 ppm) and diphenylpropanamide methylene groups (δ 2.8–3.5 ppm).

- ESI-MS : Confirms molecular weight (e.g., [M+H]⁺ at 548.2174) and fragmentation patterns .

Advanced Research Questions

Q. What strategies optimize reaction yields and purity in the synthesis of N-substituted pyridazinone derivatives?

- Methodological Answer : Key factors include:

- Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency.

- Purification : Biotage flash chromatography (Hexanes/EtOAc gradients) improves purity (>95%).

- Catalysts : Use of NaH or K₂CO₃ for deprotonation in nucleophilic substitutions.

- Yield Challenges : Low yields (e.g., 10% for bromophenyl derivatives) may require temperature optimization (e.g., 50–80°C) or prolonged reaction times (24–48 hrs) .

Q. How can chemoproteomics validate biological targets of diphenylpropanamide derivatives?

- Methodological Answer :

- Probe Design : Incorporate photoreactive groups (e.g., diazirine in FFF-39) for covalent binding to target proteins.

- LC-MS/MS Workflow : After UV crosslinking, digest proteins, enrich modified peptides, and identify targets via tandem mass spectrometry.

- Validation : Competitive pulldown assays with unmodified analogs (e.g., FFF-36) confirm specificity .

Q. What computational approaches predict the physicochemical properties of pyridazinone hybrids?

- Methodological Answer :

- ACD/Labs Percepta : Predicts logP (e.g., 3.8–4.2), solubility (<0.1 mg/mL), and pKa (pyridazinone N-H at ~4.5).

- Molecular Dynamics (MD) : Simulates membrane permeability using lipid bilayer models (e.g., POPC membranes).

- Docking Studies : AutoDock Vina evaluates binding to targets like SLC15A4 (binding energy ≤ -8.5 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.